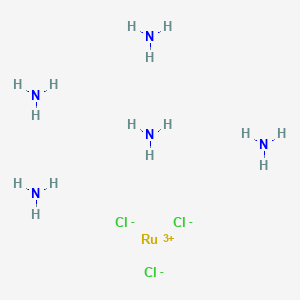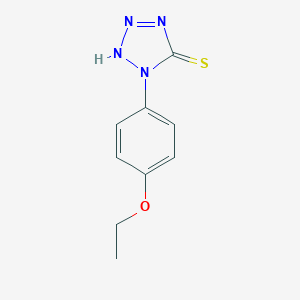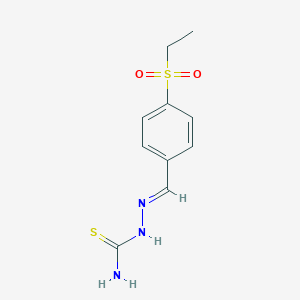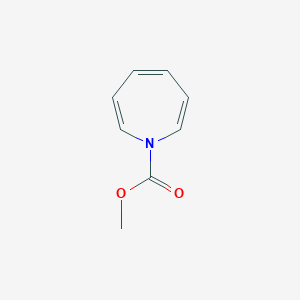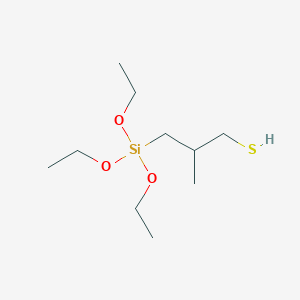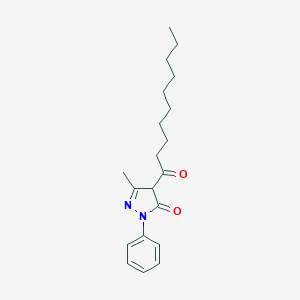
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as DMPP, is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP is a pyrazolone derivative that has a variety of applications in both biochemistry and physiology. In
Mechanism Of Action
DMPP acts as an agonist of nAChRs, binding to the receptor and causing it to open. This leads to an influx of cations into the cell, which can cause depolarization. DMPP has also been shown to have allosteric effects on other receptors, such as the GABA-A receptor, which can modulate its activity.
Biochemical And Physiological Effects
DMPP has a variety of biochemical and physiological effects. Its primary effect is on the nAChR, where it acts as a potent agonist. This can lead to depolarization and the release of neurotransmitters. DMPP has also been shown to have anxiolytic effects through its modulation of the GABA-A receptor. Additionally, DMPP has been shown to have anticonvulsant effects, as well as effects on blood pressure and heart rate.
Advantages And Limitations For Lab Experiments
One of the major advantages of using DMPP in lab experiments is its potency and selectivity for nAChRs. This allows for the identification and characterization of these receptors. Additionally, DMPP has a long half-life, which can make it easier to study its effects over a longer period of time. However, one of the limitations of DMPP is its potential toxicity. DMPP has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.
Future Directions
There are a number of future directions for research on DMPP. One area of interest is in the development of new compounds that are more selective for specific nAChR subtypes. Additionally, there is interest in the use of DMPP in the development of new drugs for the treatment of conditions such as anxiety and epilepsy. Finally, there is interest in the use of DMPP in the development of new imaging techniques for the study of nAChRs in vivo.
Conclusion:
In conclusion, DMPP is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP is a potent agonist of nAChRs, and its use has allowed for the identification and characterization of these receptors. DMPP has also been shown to have anxiolytic effects through its modulation of the GABA-A receptor, as well as anticonvulsant effects and effects on blood pressure and heart rate. While there are some limitations to the use of DMPP in lab experiments, its unique properties make it a valuable tool for scientific research.
Synthesis Methods
DMPP is synthesized by reacting 4-decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with a suitable reagent. One of the most commonly used methods for synthesizing DMPP is through the reaction of 4-decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with hydrazine hydrate in the presence of a catalyst. This method has been shown to produce high yields of DMPP with good purity.
Scientific Research Applications
DMPP has been widely used in scientific research for its unique properties. One of the most significant applications of DMPP is in the study of nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs, and its use has allowed for the identification and characterization of these receptors. DMPP has also been used in the study of other receptors, such as the GABA-A receptor, and has been shown to have anxiolytic effects.
properties
CAS RN |
18199-28-5 |
|---|---|
Product Name |
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-decanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H28N2O2/c1-3-4-5-6-7-8-12-15-18(23)19-16(2)21-22(20(19)24)17-13-10-9-11-14-17/h9-11,13-14,19H,3-8,12,15H2,1-2H3 |
InChI Key |
ZFUHYMJRSYQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Canonical SMILES |
CCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




